molecular formula C10H17NO2 B13510345 Ethyl 4-azaspiro[2.5]octane-7-carboxylate

Ethyl 4-azaspiro[2.5]octane-7-carboxylate

Cat. No.: B13510345
M. Wt: 183.25 g/mol
InChI Key: JKGCLMLXHVBECY-UHFFFAOYSA-N
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Description

Ethyl 4-azaspiro[25]octane-7-carboxylate is a heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-azaspiro[2.5]octane-7-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxopiperidine-1-carboxylate with malononitrile in the presence of a base. This reaction typically occurs in an alcohol solvent and requires a mediator such as sodium bromide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-azaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-azaspiro[2.5]octane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-azaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-azaspiro[2.5]octane-7-carboxylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of structural features and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 4-azaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-3-6-11-10(7-8)4-5-10/h8,11H,2-7H2,1H3

InChI Key

JKGCLMLXHVBECY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC2(C1)CC2

Origin of Product

United States

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